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Compound of Interest

Compound Name: 3-Chloro-5-iodobenzamide

CAS No.: 289039-28-7

Cat. No.: B1424303 Get Quote

A Bifunctional Scaffold for Modular Drug Discovery
Part 1: Executive Summary
3-Chloro-5-iodobenzamide (CAS 289039-28-7) represents a high-value "bifunctional scaffold"

in modern medicinal chemistry. Its strategic importance lies in the differential reactivity of its

halogen substituents. The significant bond dissociation energy gap between the carbon-iodine

(C–I) and carbon-chlorine (C–Cl) bonds allows researchers to perform sequential, chemo-

selective cross-coupling reactions. This capability enables the rapid generation of non-

symmetrical 3,5-disubstituted benzamide libraries, a structural motif prevalent in kinase

inhibitors, GPCR ligands, and other bioactive small molecules.

This guide provides a comprehensive technical analysis of the compound, detailing its

physicochemical properties, robust synthetic protocols, and the mechanistic logic governing its

chemo-selective functionalization.

Part 2: Chemical Identity & Physicochemical Profile[1][2]
[3]
Table 1: Technical Specifications
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Property Data Note

Chemical Name 3-Chloro-5-iodobenzamide

CAS Number 289039-28-7

Molecular Formula C₇H₅ClINO

Molecular Weight 281.48 g/mol

Structure
Benzene ring, 1-CONH₂, 3-Cl,

5-I
Meta-substituted pattern

Physical State Solid (Powder)
Typically off-white to pale

yellow

Solubility DMSO, DMF, Methanol Low solubility in water

LogP (Calc) ~2.3 - 2.7 Lipophilic character

H-Bond Donors 2 (Amide NH₂)

H-Bond Acceptors 1 (Amide C=O)

Reactivity Profile Electrophilic (Ar-I > Ar-Cl)
Susceptible to Pd-catalyzed

oxidative addition

Part 3: Synthetic Architecture
While CAS 289039-28-7 is commercially available as a building block, in-house preparation is

often required for scale-up or stable isotope labeling. The most robust synthetic route proceeds

via the activation of 3-chloro-5-iodobenzoic acid.

Protocol: Acid Chloride Activation Route
This method avoids the use of unstable diazonium intermediates often found in de novo ring

synthesis.

Reagents:

Precursor: 3-Chloro-5-iodobenzoic acid (CAS 52956-20-4)
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Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

Nucleophile: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol/Dioxane

Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

Activation:

Dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in anhydrous DCM under inert atmosphere

(N₂).

Add catalytic DMF (2-3 drops) to facilitate the formation of the Vilsmeier-Haack

intermediate.

Slowly add Thionyl chloride (1.5 eq) dropwise at 0°C.

Reflux the mixture for 2–3 hours until gas evolution (SO₂, HCl) ceases.

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check

completion).

Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride.

Amidation:

Dissolve the crude acid chloride in anhydrous DCM or THF.

Cool to 0°C.

Slowly add excess ammonia solution (NH₃ in dioxane or aqueous NH₄OH) while stirring

vigorously.

Note: If using aqueous ammonia, a biphasic system is formed; vigorous stirring is critical.

Allow to warm to room temperature and stir for 1 hour.

Workup & Purification:
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Evaporate the organic solvent.

Triturate the resulting solid with water to remove ammonium chloride salts.

Filter the precipitate and wash with cold water and hexanes.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(Ethyl Acetate/Hexanes) if high purity (>99%) is required.

Visualization of Synthetic Pathway
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Figure 1: Synthetic pathway converting the benzoic acid precursor to the benzamide target via

acyl chloride activation.

Part 4: Chemo-Selectivity & Functionalization[3]
The primary utility of 3-Chloro-5-iodobenzamide is its ability to undergo sequential cross-

coupling. This is governed by the bond dissociation energies (BDE):

C(sp²)–I BDE: ~65 kcal/mol

C(sp²)–Cl BDE: ~95 kcal/mol

Palladium(0) catalysts undergo oxidative addition into the C–I bond significantly faster than the

C–Cl bond. This kinetic difference allows researchers to functionalize the 5-position (Iodine)

exclusively, leaving the 3-position (Chlorine) intact for a subsequent reaction.
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Workflow: Sequential Suzuki-Miyaura Coupling
Reaction 1: Site-Selective Arylation (C-I Bond)

Conditions: Pd(PPh₃)₄ (1-3 mol%), Aryl-Boronic Acid A (1.05 eq), Na₂CO₃, DME/H₂O, 60-

80°C.

Outcome: The iodine is replaced by Aryl group A. The chlorine remains.

Mechanistic Insight: The use of a "weaker" ligand (like PPh₃) and milder temperatures

ensures the catalyst does not activate the stronger C-Cl bond.

Reaction 2: Subsequent Arylation (C-Cl Bond)

Conditions: Pd₂(dba)₃ / S-Phos or X-Phos (active Buchwald ligands), Aryl-Boronic Acid B

(1.5 eq), K₃PO₄, Toluene/H₂O, 100-110°C.

Outcome: The chlorine is replaced by Aryl group B.

Mechanistic Insight: Electron-rich, bulky biaryl phosphine ligands (Buchwald type) are

required to facilitate oxidative addition into the unreactive, electron-neutral/rich aryl chloride

bond.

Visualization of Sequential Logic
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Figure 2: Sequential functionalization logic utilizing the reactivity gap between Aryl-Iodide and

Aryl-Chloride bonds.

Part 5: Applications in Drug Discovery[2][5]
The 3,5-disubstituted benzamide motif is a privileged structure in medicinal chemistry.

Kinase Inhibition: The amide group often serves as a "hinge binder" (hydrogen bonding to

the kinase backbone), while the 3- and 5-positions project hydrophobic groups into the

selectivity pockets (e.g., the gatekeeper region or solvent-exposed front).

GPCR Modulators: Non-symmetrical biaryl systems are frequently found in allosteric

modulators of GPCRs. This scaffold allows for the independent optimization of two distinct

hydrophobic vectors ("Left Hand" and "Right Hand" sides of the molecule).
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Fragment-Based Drug Design (FBDD): The compound serves as an advanced fragment.

The iodine handle allows for rapid "fragment growing" via coupling chemistry.

Part 6: Safety & Handling (SDS Summary)
GHS Classification:

Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[3]

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor

over time; store in amber vials).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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